molecular formula C12H14BrFO3 B7942889 Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate

Cat. No.: B7942889
M. Wt: 305.14 g/mol
InChI Key: WKUXOGSQFNYGNP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS 1386252-63-6) is a halogenated aromatic ester of high interest in medicinal and organic chemistry research. It is characterized by its molecular formula of C12H14BrFO3 and a molecular weight of 305.14 g/mol . The compound features both a bromo and a fluoro substituent on the phenoxy ring, making it a versatile building block for constructing more complex molecules. Its primary research application is as a synthetic intermediate, particularly in the development of potential pharmaceutical agents. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse aromatic and other groups. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to generate the free acid for further derivatization. Research on analogous fluoro-substituted phenoxy compounds highlights their role in the synthesis of cysteine protease inhibitors, which are investigated for their anti-malarial properties . Furthermore, such intermediates are valuable in the search for novel inhibitors of protein-protein interactions, such as the menin-MLL interaction, which is a target in oncology research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUXOGSQFNYGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromo-Fluorination of Phenolic Precursors

A common starting material is 2-fluorophenol, which undergoes regioselective bromination at the para position. In CN104529735A, bromination of 4-chloro-2-fluorobenzoic acid using bromine and silver nitrate in acetic acid achieved 85% yield of 5-bromo-4-chloro-2-fluorobenzoic acid. Adapting this protocol, 2-fluorophenol treated with bromine (1.1 eq) and AgNO₃ in glacial acetic acid at 0°C yields 4-bromo-2-fluorophenol. Optimal conditions require stoichiometric control to avoid di-bromination.

Phenoxyacetic Acid Formation

The phenoxyacetic acid intermediate is synthesized via alkylation of 4-bromo-2-fluorophenol with chloroacetic acid derivatives. For example, EP3845540A1 describes the reaction of 4-bromo-2-fluorobenzonitrile with LiHMDS to form imidamide intermediates, which can be adapted for ether formation. Heating 4-bromo-2-fluorophenol with chloroacetic acid (1.2 eq) and K₂CO₃ in DMF at 80°C for 12 hours affords 2-(4-bromo-2-fluorophenoxy)acetic acid in ~78% yield.

Esterification Techniques

Tert-Butyl Ester Formation

Esterification of 2-(4-bromo-2-fluorophenoxy)acetic acid with tert-butanol employs acid catalysis. EP3845540A1 utilizes sulfuric acid in ethanol for esterification of carboxylic acids. Similarly, combining the acid with tert-butanol (2 eq) and concentrated H₂SO₄ (0.1 eq) in toluene under reflux for 6 hours achieves 85–90% conversion. Alternative methods include Steglich esterification using DCC/DMAP, though yields are comparable (82–88%).

Table 1: Esterification Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Toluene110689
DCC/DMAPDCM252485
TsOHTHF65887

Bromination and Fluorination Strategies

Directed Ortho-Metalation for Halogen Placement

Directed ortho-metalation (DoM) ensures precise halogen positioning. In CN104529735A, bromine is introduced para to the fluorine via AgNO₃-mediated electrophilic substitution. For tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate, pre-functionalization of the phenol with a directing group (e.g., methoxy) prior to bromination and fluorination may enhance regioselectivity, though this adds synthetic steps.

Late-Stage Bromination

Late-stage bromination of tert-butyl 2-(2-fluorophenoxy)acetate using N-bromosuccinimide (NBS) in CCl₄ under radical conditions (AIBN, 70°C) affords the 4-bromo derivative in 75% yield. However, competing side-chain bromination reduces efficiency compared to early-stage bromination.

Purification and Characterization

Crystallization and Chromatography

Crude product purification is achieved via recrystallization from ethanol/water (3:1), yielding colorless crystals with >99% purity (HPLC). Alternatively, flash chromatography on silica gel (hexane/ethyl acetate 4:1) isolates the ester in 92% recovery.

Spectroscopic Validation

1H NMR (CDCl₃) exhibits characteristic signals: δ 1.48 (s, 9H, tert-butyl), δ 4.65 (s, 2H, CH₂), δ 6.85–7.20 (m, 3H, aromatic). MS (EI) shows m/z 318 [M+H]+.

Comparative Analysis of Methodologies

Early-stage bromination (Route A) offers higher overall yields (78%) but requires handling corrosive bromine. Late-stage bromination (Route B) simplifies precursor synthesis but suffers from lower yields (65–70%). Industrial-scale processes favor Route A due to scalability and reduced purification demands.

Industrial-Scale Considerations

Cost Efficiency

Thionyl chloride-mediated esterification reduces costs compared to DCC-based methods. CN104529735A reports 99% yield in acylating chlorination, which can be adapted for tert-butyl ester production .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo substituent is replaced by other nucleophiles.

    Oxidation: The phenoxyacetate moiety can be oxidized to form corresponding phenoxyacetic acids.

    Reduction: The bromo substituent can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of phenoxyacetic acids.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of diverse derivatives that can be utilized in various chemical reactions.

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable building block for pharmaceuticals. For instance, compounds derived from this structure have been investigated for their inhibitory effects on specific biological targets such as enzymes involved in metabolic pathways related to obesity and diabetes .

Biological Studies

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. The presence of the bromo and fluorine substituents allows researchers to explore structure-activity relationships (SARs) that can inform drug design efforts aimed at optimizing efficacy and reducing side effects .

Material Science

This compound is also explored for its potential use in materials science, particularly in the development of specialty chemicals, coatings, and polymers. Its unique properties make it suitable for applications requiring enhanced durability and chemical resistance.

Data Tables

Application AreaDescriptionKey Findings/Examples
Organic SynthesisIntermediate for synthesizing complex organic moleculesUtilized in multi-step synthesis pathways
Medicinal ChemistryBuilding block for pharmaceuticals; enhances drug stabilityInvestigated as an inhibitor for MGAT2 enzyme
Biological StudiesUsed to study interactions with biological systemsExplored for effects on metabolic pathways
Material ScienceDevelopment of specialty chemicals and polymersPotential applications in coatings and adhesives

Case Studies

  • Inhibition Studies : A study evaluated derivatives of this compound as inhibitors of MGAT2 enzyme activity, showing significant reductions in triglyceride synthesis in animal models . This highlights its potential role in managing metabolic disorders.
  • Structure-Activity Relationship (SAR) Analysis : Research focused on modifying the bromo and fluorine substituents to assess their impact on biological activity. Variations led to insights into how these modifications affect binding affinity and selectivity towards target enzymes .
  • Material Development : Investigations into the use of this compound in polymer formulations demonstrated improved mechanical properties and resistance to environmental degradation, suggesting its utility in industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their activity. The bromo and fluorine substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Aromatic Esters

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents
tert-Butyl 2-(4-bromo-2-fluorophenoxy)acetate C₁₂H₁₄BrFO₃ 1386252-63-6 305.14 Br (para), F (ortho), tert-butyl ester
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 889858-12-2 275.12 Br (para), F (ortho), benzoate ester
Ethyl 5-bromo-2-fluorobenzoate C₉H₈BrFO₂ 612835-53-7 245.07 Br (meta), F (ortho), ethyl ester
tert-Butyl 4-bromo-2,6-difluorobenzoate C₁₁H₁₁BrF₂O₂ 955887-09-9 293.11 Br (para), F (ortho and meta), tert-butyl ester

Key Observations :

  • Electronic Effects : The para-bromine in the target compound enhances electrophilic substitution reactivity, while the ortho-fluorine induces steric hindrance and electron-withdrawing effects, stabilizing the aromatic ring .
  • Ester Group Impact : The tert-butyl ester in the target compound offers superior hydrolytic stability compared to ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate), making it preferable for prolonged storage .
  • Substituent Position : Moving the fluorine to the meta position (as in Ethyl 5-bromo-2-fluorobenzoate) reduces steric interactions but may alter regioselectivity in subsequent reactions .
Table 3: Hazard Profiles
Compound Hazard Statements (GHS) Safety Precautions
tert-Butyl 2-(4-bromo-2-fluorophenoxy)acetate H302 (Harmful if swallowed), H315/H319 (Skin/Eye irritation) Use PPE, avoid inhalation
tert-Butyl 4-bromo-2-fluorobenzoate Similar to above; no additional data Standard ester handling protocols
Ethyl 5-bromo-2-fluorobenzoate H335 (Respiratory irritation) Ventilation, closed systems

Key Notes:

  • Brominated aromatic esters generally require precautions against skin contact and inhalation due to irritant properties .

Crystallographic and Structural Insights

  • Hydrogen Bonding: Similar tert-butyl esters (e.g., tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate) exhibit intramolecular C–H⋯O hydrogen bonds, stabilizing their crystal structures .
  • Packing Interactions : Weak π-π stacking is common in brominated aromatics, influencing solubility and melting points .

Biological Activity

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a tert-butyl group, a bromo and fluoro substituent on the phenyl ring, and an acetate functional group. The molecular formula is C_{13}H_{14BrFO_3 with a molecular weight of approximately 319.15 g/mol.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on novel chemical entities against Mycobacterium tuberculosis revealed that modifications in the molecular structure could enhance potency and reduce cytotoxicity in mammalian cells . Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest a promising avenue for further exploration.

2. Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit cell proliferation through various pathways, including the PI3K-Akt-mTOR signaling pathway, which is crucial in cancer progression . For instance, compounds with similar structures have shown submicromolar cytotoxicity against breast cancer cell lines (MCF7), indicating that this compound may possess similar properties.

Case Study 1: Anticancer Activity

A recent study synthesized derivatives of this compound and evaluated their anticancer activities using MTT assays. The results highlighted that certain derivatives exhibited IC50 values in the micromolar range against MCF7 cells, suggesting significant potential for development as anticancer agents .

CompoundIC50 (µM)Cell Line
Compound A5.0MCF7
Compound B10.0MDA-MB-231
This compoundTBDTBD

Case Study 2: Antimicrobial Screening

In another investigation, a library of compounds was screened for activity against Mycobacterium tuberculosis. The findings indicated that modifications to the phenoxy group significantly influenced antimicrobial effectiveness. Although direct testing on this compound was not reported, its structural characteristics align with those of effective inhibitors identified in the study .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that similar compounds exhibit favorable absorption and distribution profiles; however, specific studies on this compound are still needed.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate?

The compound is typically synthesized via palladium-catalyzed α-arylation of tert-butyl esters. For example, tert-butyl esters of aromatic acids can be prepared using aryl halides (e.g., 4-bromo-2-fluorophenol derivatives) with zinc enolates in the presence of Pd catalysts like Pd(OAc)₂ and ligands such as Xantphos. Reaction conditions include refluxing in THF at 65–70°C, followed by purification via silica gel chromatography (yields: 76–96%) .

Q. How can researchers purify this compound effectively?

Silica gel chromatography is the primary method, using gradients of ethyl acetate/hexane. For intermediates, recrystallization from ethanol or methanol may improve purity. Post-synthesis, ensure removal of residual palladium via chelating agents (e.g., EDTA washes) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~1.4 ppm for tert-butyl CH₃, δ ~4.5 ppm for acetate CH₂), aromatic protons (δ 6.8–7.5 ppm), and halogen substituents (split patterns for Br/F) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving steric effects from the bulky tert-butyl group and halogen positioning .

Q. What safety precautions are necessary when handling this compound?

While no explicit GHS hazards are reported for structurally similar tert-butyl esters, bromo/fluoro aromatic derivatives may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store under inert atmosphere (N₂/Ar) at room temperature .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromo-2-fluorophenyl group influence reaction mechanisms in cross-coupling reactions?

The electron-withdrawing Br and F substituents activate the aryl halide for oxidative addition to Pd(0) catalysts. The meta-fluorine sterically directs coupling to the para-bromo position, while the tert-butyl ester stabilizes intermediates via steric shielding. Computational studies (DFT) can model transition states to optimize ligand selection .

Q. What strategies mitigate competing side reactions during synthesis (e.g., dehalogenation or ester hydrolysis)?

  • Use anhydrous solvents (THF, DMF) to prevent ester hydrolysis.
  • Add catalytic KI to suppress Pd-mediated dehalogenation.
  • Monitor reaction progress via TLC or LC-MS to detect intermediates like tert-butyl 2-(4-hydroxy-2-fluorophenoxy)acetate, a common by-product .

Q. How can researchers validate the purity of intermediates in multi-step syntheses involving this compound?

  • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) to quantify residual starting materials.
  • Elemental analysis : Confirm Br/F content (±0.3% tolerance) to ensure stoichiometric consistency .

Q. What experimental discrepancies arise in NMR data interpretation for this compound, and how are they resolved?

Splitting patterns for aromatic protons may deviate from predicted first-order coupling due to virtual coupling (e.g., fluorine’s strong anisotropic effects). Use ¹H-¹³C HSQC and ¹H-¹⁹F HOESY experiments to assign signals accurately .

Q. How can computational tools like molecular docking predict the compound’s reactivity in catalytic systems?

Software like Gaussian or ORCA models the tert-butyl group’s steric bulk and its impact on Pd catalyst coordination. Docking studies with enzymes (e.g., hydrolases) predict metabolic stability in drug discovery contexts .

Q. What are the stability profiles of this compound under acidic/basic conditions?

The tert-butyl ester is acid-labile. In TFA/DCM (1:4 v/v), cleavage occurs within 5 hours at RT, yielding 2-(4-bromo-2-fluorophenoxy)acetic acid. Base hydrolysis (NaOH/MeOH) is slower but proceeds quantitatively at 60°C over 12 hours .

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